molecular formula C11H16ClN5O7 B15545104 7-Methyladenosine perchlorate

7-Methyladenosine perchlorate

Katalognummer: B15545104
Molekulargewicht: 365.73 g/mol
InChI-Schlüssel: XZPZOUNPOIOONM-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Methyladenosine perchlorate is a useful research compound. Its molecular formula is C11H16ClN5O7 and its molecular weight is 365.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H16ClN5O7

Molekulargewicht

365.73 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-amino-7-methyl-8H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl perchlorate

InChI

InChI=1S/C11H16ClN5O7/c1-16-4-17(10-6(16)9(13)14-3-15-10)11-8(19)7(18)5(24-11)2-23-12(20,21)22/h3,5,7-8,11,18-19H,2,4H2,1H3,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI-Schlüssel

XZPZOUNPOIOONM-IOSLPCCCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: 7-Methyladenosine Perchlorate (CAS Number: 81319-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyladenosine Perchlorate (B79767), a synthetic analog of adenosine (B11128). The document details its chemical and physical properties, its primary uses in research, particularly in the study of adenosine receptor signaling, and outlines relevant experimental protocols.

Core Properties of 7-Methyladenosine Perchlorate

This compound is a well-characterized synthetic derivative of the naturally occurring nucleoside, adenosine. Its primary utility in a research setting stems from its activity as an agonist at adenosine receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 81319-59-7[1]
Molecular Formula C₁₁H₁₆ClN₅O₈[1]
Molecular Weight 381.73 g/mol [1]
Alternate Names 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium Perchlorate[1]

Further quantitative data such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature and should be determined empirically or consulted from supplier-specific documentation.

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for the study of biological systems involving adenosine signaling. Its primary application lies in its ability to activate adenosine receptors, thereby mimicking the effects of endogenous adenosine.

The compound is particularly useful for:

  • Investigating Adenosine Receptor Function: As an agonist, it can be used to probe the physiological and pathophysiological roles of the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).[2]

  • Modulating Cellular Signaling: By activating adenosine receptors, it can be employed to study downstream signaling cascades, most notably the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.[2]

  • Compound Development: It can be utilized as a reference compound or a potential inhibitor in the development of novel therapeutics targeting the adenosinergic system.[2]

Mechanism of Action: Adenosine Receptor Signaling

This compound exerts its biological effects by binding to and activating G protein-coupled adenosine receptors. These receptors are integral membrane proteins that, upon activation, trigger intracellular signaling cascades. The two primary pathways affected are:

  • Gs-Coupled Pathway (A₂A and A₂B Receptors): Agonist binding to these receptors leads to the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.

  • Gi-Coupled Pathway (A₁ and A₃ Receptors): Agonist binding to these receptors activates the inhibitory G protein (Gi), which inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

The modulation of cAMP levels by this compound can be experimentally quantified to determine its potency and efficacy at different adenosine receptor subtypes.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7-MAP 7-Methyladenosine Perchlorate AR Adenosine Receptor (A1, A2A, A2B, A3) 7-MAP->AR Agonist Binding G_protein G Protein (Gs/Gi) AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation (+/-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins Synthesis_Workflow Adenosine Adenosine Protected_Adenosine Protected Adenosine (hydroxyl and amino groups) Adenosine->Protected_Adenosine Protection Methylation Methylation (e.g., with methyl iodide) Protected_Adenosine->Methylation Methylated_Product Protected 7-Methyladenosine Methylation->Methylated_Product Deprotection Deprotection Methylated_Product->Deprotection Crude_Product Crude 7-Methyladenosine Deprotection->Crude_Product Purification Purification (e.g., HPLC, Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product cAMP_Assay_Workflow cluster_Gs Gs-Coupled Receptor Assay cluster_Gi Gi-Coupled Receptor Assay Gs_Cells Plate cells expressing Gs-coupled receptor Gs_PDEi Add Phosphodiesterase Inhibitor Gs_Cells->Gs_PDEi Gs_Agonist Add 7-Methyladenosine Perchlorate Gs_PDEi->Gs_Agonist Gs_Lysis Lyse cells Gs_Agonist->Gs_Lysis Gs_cAMP Measure cAMP Gs_Lysis->Gs_cAMP Gi_Cells Plate cells expressing Gi-coupled receptor Gi_PDEi Add Phosphodiesterase Inhibitor Gi_Cells->Gi_PDEi Gi_CoStim Add 7-Methyladenosine Perchlorate + Forskolin Gi_PDEi->Gi_CoStim Gi_Lysis Lyse cells Gi_CoStim->Gi_Lysis Gi_cAMP Measure cAMP Gi_Lysis->Gi_cAMP

References

7-Methyladenosine perchlorate chemical structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methyladenosine Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyladenosine perchlorate (CAS 81319-59-7) is the perchlorate salt of 7-Methyladenosine. The methylation at the N7 position of the purine (B94841) ring introduces a positive charge, which is balanced by the perchlorate (ClO₄⁻) anion. The core molecule, 7-Methyladenosine, is a riboside consisting of the 7-methyladenine (B1664200) base linked to a ribose sugar.

Chemical Properties Summary:

  • Compound Name: this compound

  • Synonym: 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium Perchlorate

  • Molecular Formula: C₁₁H₁₆ClN₅O₈[1]

  • Molecular Weight: 381.73 g/mol [1]

  • Core Molecule: 7-Methyladenosine

  • Core Molecule Formula: C₁₁H₁₇N₅O₄[2]

  • Core Molecule Molecular Weight: 283.28 g/mol [2]

G cluster_membrane Plasma Membrane Receptor Adenosine (B11128) Receptor (A₂ₐ / A₂ᵦ) G_protein G Protein (Gₛ) αβγ Receptor->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gαₛ activates cAMP cAMP AC->cAMP 4. Conversion Ligand 7-Methyladenosine Ligand->Receptor 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response (e.g., Gene Transcription, Metabolic Regulation) PKA->Response 6. Phosphorylation of targets G Start Start Culture 1. Culture Cells (HEK293 expressing receptor) Start->Culture Harvest 2. Harvest & Resuspend Cells in Assay Buffer + IBMX Culture->Harvest Dispense_Cells 4. Dispense Cells into 384-well plate Harvest->Dispense_Cells Prepare_Cmpd 3. Prepare Serial Dilution of this compound Add_Cmpd 5. Add Compound Dilutions to plate Prepare_Cmpd->Add_Cmpd Dispense_Cells->Add_Cmpd Incubate_cAMP 6. Incubate at RT (30-60 min) for cAMP accumulation Add_Cmpd->Incubate_cAMP Add_Reagents 7. Add HTRF Detection Reagents Incubate_cAMP->Add_Reagents Incubate_Detection 8. Incubate at RT (60 min) Add_Reagents->Incubate_Detection Read_Plate 9. Read Plate (HTRF Signal) Incubate_Detection->Read_Plate Analyze 10. Analyze Data (Generate curve, calculate EC₅₀) Read_Plate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 7-Methyladenosine Perchlorate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyladenosine perchlorate (B79767) is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1] Like adenosine, it is expected to act as an agonist at adenosine receptors (ARs), a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and play crucial roles in a wide array of physiological processes, making them attractive targets for drug discovery.

The A1 and A3 receptor subtypes primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A2A and A2B receptors typically couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP.[2]

These application notes provide a framework for characterizing the biochemical and cellular activity of 7-Methyladenosine perchlorate by outlining protocols for determining its binding affinity and functional potency at adenosine receptors.

Safety and Handling

This compound is a chemical compound intended for research use only. As a perchlorate salt, it should be handled with caution as perchlorates can be powerful oxidizing agents and may be reactive.[3]

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store the compound in a cool, dry place away from combustible materials.[3]

  • Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures. While a specific SDS for this compound was not retrieved, general guidelines for perchlorate salts should be followed.[3]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the biochemical assays described below. A literature search did not yield specific binding affinity or functional potency values for 7-Methyladenosine. Researchers should use this table to record their experimentally determined values for comparison with other adenosine receptor ligands.

CompoundReceptor SubtypeAssay TypeParameterValue
7-Methyladenosine e.g., hA1ARRadioligand BindingKᵢ (nM)User-defined
e.g., hA2AARRadioligand BindingKᵢ (nM)User-defined
e.g., hA3ARRadioligand BindingKᵢ (nM)User-defined
e.g., hA2BARRadioligand BindingKᵢ (nM)User-defined
e.g., hA1ARcAMP InhibitionIC₅₀ (nM)User-defined
e.g., hA2AARcAMP AccumulationEC₅₀ (nM)User-defined
Reference Agonist e.g., NECAcAMP AccumulationEC₅₀ (nM)User-defined
Reference Antagonist e.g., XACRadioligand BindingKᵢ (nM)User-defined

hAR denotes human adenosine receptor. Kᵢ is the inhibitory constant, IC₅₀ is the half-maximal inhibitory concentration, and EC₅₀ is the half-maximal effective concentration. Values for reference compounds can be found in the literature to validate assay performance.[2][4]

Signaling Pathways and Experimental Workflows

The interaction of 7-Methyladenosine with adenosine receptors can be investigated through two primary types of biochemical assays: radioligand binding assays to determine affinity and cAMP assays to determine functional activity.

cluster_0 Adenosine Receptor Signaling 7_Methyladenosine 7-Methyladenosine A1_A3 A1 / A3 Receptors 7_Methyladenosine->A1_A3 A2A_A2B A2A / A2B Receptors 7_Methyladenosine->A2A_A2B Gi Gi/o Protein A1_A3->Gi Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_dec ↓ cAMP cAMP_inc ↑ cAMP AC->cAMP_inc

Figure 1: Adenosine Receptor Signaling Pathways

cluster_1 Experimental Workflow start Start binding_assay Radioligand Binding Assay start->binding_assay cAMP_assay cAMP Accumulation/Inhibition Assay start->cAMP_assay data_analysis Data Analysis binding_assay->data_analysis cAMP_assay->data_analysis results Determine Ki, EC50, IC50 data_analysis->results

Figure 2: General Experimental Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity (Kᵢ) of 7-Methyladenosine at a specific adenosine receptor subtype (e.g., A1) expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., hA1AR from CHO cells).

  • Radioligand appropriate for the receptor subtype (e.g., [³H]CCPA for A1AR).

  • This compound.

  • Non-specific binding control (e.g., 2-Chloroadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of diluted 7-Methyladenosine or vehicle (for total binding) or non-specific control.

    • 50 µL of radioligand solution (e.g., [³H]CCPA at a final concentration of ~1 nM).

    • 100 µL of cell membrane suspension (protein concentration to be optimized, e.g., 5-10 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the 7-Methyladenosine concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation/Inhibition Assay

This protocol measures the functional effect of 7-Methyladenosine on adenylyl cyclase activity through the quantification of intracellular cAMP. This example is for an A2A receptor (stimulatory). For an A1 receptor (inhibitory), cells would be stimulated with a known adenylyl cyclase activator like forskolin, and the inhibitory effect of 7-Methyladenosine would be measured.

Materials:

  • HEK293 cells stably expressing the human adenosine receptor of interest (e.g., hA2AAR).

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).

  • Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the receptor of interest into a 96-well plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound and create a serial dilution in the stimulation buffer.

  • Cell Stimulation:

    • For an agonist assay (A2A/A2B): Wash the cells with buffer and then add the various concentrations of 7-Methyladenosine.

    • For an antagonist/inhibitory assay (A1/A3): Add the various concentrations of 7-Methyladenosine, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the 7-Methyladenosine concentration.

    • For an agonist assay, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • For an inhibitory assay, fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the biochemical characterization of this compound. By employing radioligand binding assays and cAMP functional assays, researchers can elucidate the binding affinity and functional potency of this compound at the various adenosine receptor subtypes. This information is critical for understanding its mechanism of action and for its potential development as a pharmacological tool or therapeutic agent.

References

Application Notes and Protocols for 7-Methyladenosine Perchlorate as an Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyladenosine perchlorate (B79767) is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2] Like adenosine, it exhibits agonist activity at adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes.[1][2] This document provides detailed application notes and experimental protocols for the use of 7-Methyladenosine perchlorate in studying adenosine receptor signaling and pharmacology. Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3.[3] A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[4][5]

Data Presentation

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)Cell Line
A1[³H]-CCPATBDCHO-K1
A2A[³H]-CGS 21680TBDHEK-293
A2B[³H]-DPCPXTBDHEK-293
A3[¹²⁵I]-AB-MECATBDCHO-K1
TBD: To Be Determined. Data should be obtained from competitive radioligand binding assays.

Table 2: Functional Potency of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)Cell Line
A1cAMP InhibitionTBDTBDCHO-K1
A2AcAMP AccumulationTBDTBDHEK-293
A2BcAMP AccumulationTBDTBDHEK-293
A3cAMP InhibitionTBDTBDCHO-K1
TBD: To Be Determined. Data should be obtained from functional assays measuring second messenger levels (e.g., cAMP).

Signaling Pathways

The activation of adenosine receptors by an agonist like this compound initiates distinct downstream signaling cascades depending on the receptor subtype.

cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling Agonist_A1_A3 7-Methyladenosine Perchlorate A1_A3_Receptor A1/A3 Receptor Agonist_A1_A3->A1_A3_Receptor G_i_o Gαi/o A1_A3_Receptor->G_i_o AC_inhibit Adenylyl Cyclase (Inhibition) G_i_o->AC_inhibit (-) cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit Agonist_A2A_A2B 7-Methyladenosine Perchlorate A2A_A2B_Receptor A2A/A2B Receptor Agonist_A2A_A2B->A2A_A2B_Receptor G_s Gαs A2A_A2B_Receptor->G_s AC_stimulate Adenylyl Cyclase (Stimulation) G_s->AC_stimulate (+) cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase PKA_stimulate PKA Activity ↑ cAMP_increase->PKA_stimulate

Canonical Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with adenosine receptors.

Protocol 1: Radioligand Displacement Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

prep Prepare cell membranes expressing the target adenosine receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->incubate filter Separate bound from free radioligand by rapid filtration incubate->filter count Quantify radioactivity on filters using a scintillation counter filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Workflow for Radioligand Displacement Assay.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK-293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • This compound at various concentrations (typically in half-log dilutions).

    • Radioligand at a final concentration near its Kd value.

    • For non-specific binding wells, add the non-specific control compound.

    • Initiate the binding reaction by adding the diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: cAMP Functional Assay

This protocol measures the effect of this compound on the intracellular concentration of cAMP, determining its functional potency (EC50) and efficacy (Emax).

Materials:

  • Whole cells expressing the human adenosine receptor of interest.

  • This compound stock solution.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B):

      • Pre-incubate cells with a PDE inhibitor (e.g., IBMX) for a short period.

      • Add varying concentrations of this compound to the wells.

    • For Gi-coupled receptors (A1, A3):

      • Pre-incubate cells with a PDE inhibitor.

      • Add varying concentrations of this compound.

      • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[8]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound.

    • For Gs-coupled receptors: Fit the data to a sigmoidal agonist dose-response curve to determine the EC50 and Emax for cAMP accumulation.

    • For Gi-coupled receptors: Fit the data to a sigmoidal antagonist/inhibition dose-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.

Disclaimer

This document provides generalized protocols and should be adapted and optimized for specific experimental conditions and cell systems. This compound is for research use only and not for human or veterinary use.[1][2] Appropriate safety precautions should be taken when handling this and all laboratory chemicals.

References

Preparation of 7-Methyladenosine Perchlorate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, handling, and storage of 7-Methyladenosine perchlorate (B79767) stock solutions. This information is intended to ensure accurate and reproducible experimental results while maintaining laboratory safety.

Introduction

7-Methyladenosine perchlorate is a synthetic analog of adenosine (B11128) that acts as an agonist at adenosine receptors.[1][2] It is a valuable tool for studying adenosine-related biological processes and has potential applications in compound development.[1][2] Proper preparation of stock solutions is the first critical step in any experiment involving this compound to ensure the accuracy of downstream applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for calculating the required mass for a desired stock solution concentration and for understanding the compound's basic characteristics.

PropertyValueSource
Molecular Weight 381.73 g/mol [3]
Chemical Formula C₁₁H₁₆ClN₅O₈[3]
CAS Number 81319-59-7[3]
Appearance Solid (visual inspection)N/A
Solubility Specific quantitative data not publicly available. Preliminary small-scale solubility testing in the desired solvent is highly recommended. Based on the structure, solubility in aqueous buffers and polar organic solvents such as DMSO is anticipated.N/A
Storage (as solid) Store at room temperature in the continental US; may vary elsewhere.[1][1]

Safety Precautions and Handling

Warning: This product is for research use only and not for human or veterinary use. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.

Perchlorate Hazard: Perchlorate-containing compounds can be powerful oxidizing agents and may cause fire or explosion, especially when in contact with combustible materials. Keep away from heat and open flames.

General Handling:

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Note: As specific solubility data is unavailable, this protocol is a general guideline. It is strongly recommended to perform a small-scale solubility test first.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 381.73 g/mol x 1000 mg/g = 3.8173 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 3.82 mg of this compound into the tube. Record the exact mass.

  • Dissolving the compound:

    • Add the appropriate volume of DMSO to the tube containing the compound to achieve a final concentration of 10 mM based on the actual mass weighed.

    • For example, if you weighed exactly 3.82 mg, add 1.0 mL of DMSO.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming in a water bath (not exceeding 37°C) and further vortexing may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. The stability of the solution is not publicly documented, so it is recommended to use the solution as fresh as possible and to perform stability tests for long-term experiments.

Diagrams

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps cluster_storage Storage cluster_qc Quality Control start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visual Check for Complete Dissolution dissolve->check_solubility aliquot Aliquot into Single-Use Volumes store Store at -20°C or -80°C aliquot->store check_solubility->aliquot If fully dissolved Signaling_Pathway Conceptual Role of this compound compound 7-Methyladenosine Perchlorate receptor Adenosine Receptors compound->receptor Agonist signaling Downstream Signaling Cascades receptor->signaling Activation response Biological Response signaling->response Modulation

References

Application Notes and Protocols for 7-Methyladenosine Perchlorate in GPCR Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyladenosine perchlorate (B79767) is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1] While it is categorized as an agonist for adenosine receptors, which are a major class of G protein-coupled receptors (GPCRs), detailed pharmacological data and specific protocols for its use in GPCR activation studies are not extensively available in peer-reviewed literature.[1] Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are crucial drug targets involved in a wide array of physiological processes.

This document provides a generalized framework and protocols for characterizing the activity of 7-Methyladenosine perchlorate at adenosine GPCRs. The methodologies described are standard in the field and can be adapted to investigate the binding affinity, potency, and signaling profile of this compound. It is important to note that the specific experimental conditions and expected outcomes will need to be determined empirically.

Putative GPCR Targets and Signaling Pathways

Based on its structural similarity to adenosine, this compound is predicted to interact with one or more of the adenosine receptor subtypes. These receptors couple to different G proteins, leading to distinct downstream signaling cascades:

  • A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A2A and A2B Receptors: Primarily couple to Gαs proteins, stimulating adenylyl cyclase activity and thereby increasing intracellular cAMP levels.

Beyond G protein-mediated signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and can initiate G protein-independent signaling pathways.

Data Presentation: A Template for Pharmacological Characterization

The following table provides a structured format for summarizing the quantitative data that should be obtained from experimental characterization of this compound.

ParameterReceptor SubtypeExperimental ValueUnitsAssay Type
Binding Affinity
Ki (Inhibition Constant)A1Data Not AvailablenMRadioligand Binding
A2AData Not AvailablenMRadioligand Binding
A2BData Not AvailablenMRadioligand Binding
A3Data Not AvailablenMRadioligand Binding
Functional Potency
EC50 (cAMP Modulation)A1Data Not AvailablenMcAMP Assay
A2AData Not AvailablenMcAMP Assay
A2BData Not AvailablenMcAMP Assay
A3Data Not AvailablenMcAMP Assay
EC50 (β-Arrestin)A1Data Not AvailablenMβ-Arrestin Assay
A2AData Not AvailablenMβ-Arrestin Assay
A2BData Not AvailablenMβ-Arrestin Assay
A3Data Not AvailablenMβ-Arrestin Assay
Efficacy
Emax (cAMP Modulation)A1Data Not Available% of ControlcAMP Assay
A2AData Not Available% of ControlcAMP Assay
A2BData Not Available% of ControlcAMP Assay
A3Data Not Available% of ControlcAMP Assay
Emax (β-Arrestin)A1Data Not Available% of Controlβ-Arrestin Assay
A2AData Not Available% of Controlβ-Arrestin Assay
A2BData Not Available% of Controlβ-Arrestin Assay
A3Data Not Available% of Controlβ-Arrestin Assay

Mandatory Visualizations

GPCR_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling cluster_beta_arrestin β-Arrestin Recruitment 7-MA_A1_A3 7-Methyladenosine Perchlorate A1/A3 Receptor A1/A3 Receptor 7-MA_A1_A3->A1/A3 Receptor Binds Gαi/o Gαi/o A1/A3 Receptor->Gαi/o Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gαi/o->Adenylyl Cyclase (Inhibited) cAMP_down ↓ cAMP Adenylyl Cyclase (Inhibited)->cAMP_down 7-MA_A2A_A2B 7-Methyladenosine Perchlorate A2A/A2B Receptor A2A/A2B Receptor 7-MA_A2A_A2B->A2A/A2B Receptor Binds Gαs Gαs A2A/A2B Receptor->Gαs Activates Adenylyl Cyclase (Activated) Adenylyl Cyclase (Activated) Gαs->Adenylyl Cyclase (Activated) cAMP_up ↑ cAMP Adenylyl Cyclase (Activated)->cAMP_up 7-MA_arrestin 7-Methyladenosine Perchlorate Any Adenosine Receptor Adenosine Receptor 7-MA_arrestin->Any Adenosine Receptor GRK GPCR Kinase Any Adenosine Receptor->GRK P-Receptor Phosphorylated Receptor GRK->P-Receptor Phosphorylates β-Arrestin β-Arrestin P-Receptor->β-Arrestin Recruits Downstream Signaling Downstream Signaling β-Arrestin->Downstream Signaling

Caption: Putative GPCR signaling pathways for this compound.

Experimental_Workflow Start Start: Characterize This compound Cell_Culture Cell Culture: Expressing target adenosine receptor subtype Start->Cell_Culture Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Functional_assays_decision Functional_assays_decision Cell_Culture->Functional_assays_decision Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis Functional_Assays Functional Assays cAMP_Assay cAMP Accumulation Assay (Determine EC50 and Emax) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50 and Emax) Functional_Assays->Arrestin_Assay cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End: Complete Profile Data_Analysis->End Functional_assays_decision->Functional_Assays

Caption: General experimental workflow for GPCR activation studies.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

    • A suitable radioligand for the target receptor (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).

    • This compound stock solution.

    • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., NECA).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂ and adenosine deaminase).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound at various concentrations, or the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This protocol measures the effect of this compound on adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the adenosine receptor of interest.

    • This compound stock solution.

    • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

    • A known agonist for the target receptor as a positive control.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell culture medium.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes).

    • For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

3. β-Arrestin Recruitment Assay

This protocol assesses the ability of this compound to induce the interaction between the target adenosine receptor and β-arrestin.

  • Materials:

    • A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assay systems), where the receptor is tagged with one component of a reporter enzyme and β-arrestin with the complementary component.

    • This compound stock solution.

    • A known agonist for the target receptor as a positive control.

    • Cell culture medium.

    • Assay substrate and detection reagents specific to the assay system.

    • Luminometer or fluorometer.

  • Procedure:

    • Seed the engineered cells in a 96-well plate and culture overnight.

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for a period determined by the assay manufacturer (typically 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow for signal development.

    • Measure the luminescence or fluorescence signal.

    • Analyze the data by plotting the signal against the log of the compound concentration and fitting to a dose-response curve to obtain the EC50 and Emax.

Conclusion

While this compound is commercially available as a putative adenosine receptor agonist, its specific pharmacological profile remains to be publicly documented. The application notes and protocols provided here offer a comprehensive, albeit general, guide for researchers to systematically characterize its activity at adenosine GPCR subtypes. Empirical determination of its binding affinity, functional potency, and signaling bias is essential for its validation as a tool for studying GPCR activation.

References

Application Notes and Protocols for 7-Methyladenosine Perchlorate in Cell Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyladenosine perchlorate (B79767) is a synthetic analog of the purine (B94841) nucleoside adenosine (B11128).[1] As an adenosine analog, its primary characterized role in cell signaling is as an agonist for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are integral to various physiological processes.[1][2][3][4] This makes it a valuable tool for researchers studying adenosine-mediated signaling pathways in areas such as neuroscience, cardiology, and immunology.

Furthermore, due to its structural similarity to 7-methylguanosine (B147621) (m7G), a key component of the 5' mRNA cap, 7-Methyladenosine perchlorate holds potential as a modulator of cap-dependent translation. This process is initiated by the binding of the eukaryotic initiation factor 4E (eIF4E) to the m7G cap, a critical step for the translation of the majority of eukaryotic mRNAs.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer, making the exploration of novel inhibitors a significant area of research.[7][8]

These application notes provide an overview of the potential uses of this compound in cell signaling assays, along with detailed protocols for its characterization as both an adenosine receptor agonist and a potential inhibitor of cap-dependent translation.

Data Presentation

Quantitative data for this compound is not extensively available in the public domain. The following table outlines the key quantitative parameters that should be determined experimentally to characterize its activity. For context, typical value ranges for other adenosine receptor agonists and eIF4E inhibitors are provided.

ParameterAssay TypeDescriptionExpected Value (for this compound)Example Values for Related Compounds
EC50 Adenosine Receptor Activation Assay (e.g., cAMP assay)The concentration of agonist that gives half-maximal response.To be determinedNECA (Adenosine A1 Receptor Agonist): 2.19 x 10⁻⁸ M[2]
Kd Radioligand Binding AssayThe equilibrium dissociation constant, a measure of binding affinity to a receptor.To be determined[³H]CCPA (Adenosine A1 Receptor Agonist): 0.61 nM[9]
IC50 In Vitro Translation AssayThe concentration of inhibitor that reduces the translational activity by 50%.To be determinedm7GpppG (cap analog): Varies by system (µM range)[10]
Ki Competitive Binding Assay (e.g., with eIF4E)The inhibition constant, indicating the binding affinity of an inhibitor.To be determinedVarious cap analogs show a wide range of affinities[10]

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling

This compound, as an adenosine analog, is expected to activate adenosine receptors. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing cAMP levels.

cluster_membrane Cell Membrane 7-MAP 7-Methyladenosine Perchlorate AR Adenosine Receptor (A1/A2A/A2B/A3) 7-MAP->AR binds G_protein G Protein (Gi/Gs) AR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates

Figure 1: Adenosine receptor signaling pathway activated by this compound.

A typical experimental workflow to assess the effect of this compound on adenosine receptor signaling involves treating cells expressing the receptor of interest with varying concentrations of the compound and measuring the resulting changes in second messenger levels, such as cAMP.

A Seed cells expressing adenosine receptor subtype B Treat cells with varying concentrations of This compound A->B C Lyse cells and measure intracellular cAMP levels B->C D Data Analysis: Plot dose-response curve and determine EC50 C->D

Figure 2: Workflow for assessing adenosine receptor agonism.

Potential Modulation of Cap-Dependent Translation

The structural similarity of 7-Methyladenosine to the 7-methylguanosine (m7G) cap of mRNA suggests a potential for this compound to interfere with cap-dependent translation. This pathway is initiated by the binding of eIF4E to the m7G cap, which then recruits other initiation factors to assemble the ribosome on the mRNA.

cluster_cytoplasm Cytoplasm 7-MAP 7-Methyladenosine Perchlorate eIF4E eIF4E 7-MAP->eIF4E potentially binds (competitive inhibition) eIF4F eIF4F complex assembly eIF4E->eIF4F mRNA m7G-capped mRNA mRNA->eIF4E binds Translation Translation Initiation eIF4F->Translation

Figure 3: Hypothetical inhibition of cap-dependent translation by this compound.

To investigate this potential application, an in vitro translation assay can be employed. This involves using a cell-free extract that contains all the necessary components for translation and a reporter mRNA (e.g., luciferase) with a 5' cap.

A Prepare in vitro translation reaction (e.g., rabbit reticulocyte lysate) B Add capped reporter mRNA (e.g., luciferase) A->B C Add varying concentrations of This compound B->C D Incubate to allow translation C->D E Measure reporter protein activity (e.g., luminescence) D->E F Data Analysis: Determine IC50 E->F

Figure 4: Workflow for in vitro translation inhibition assay.

Experimental Protocols

Protocol 1: Adenosine Receptor Activation Assay (cAMP Measurement)

This protocol is designed to determine the agonistic activity of this compound on a specific adenosine receptor subtype by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A).

  • Cell culture medium and supplements.

  • This compound.

  • Forskolin (B1673556) (for A1 receptor assays).

  • A known adenosine receptor agonist (e.g., NECA) as a positive control.

  • Phosphate-buffered saline (PBS).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions to create a range of concentrations for the dose-response curve. Also, prepare solutions of the positive control agonist.

  • Cell Treatment:

    • For A2A/A2B receptors (Gs-coupled):

      • Remove the culture medium and wash the cells once with PBS.

      • Add assay buffer containing the different concentrations of this compound or the positive control to the respective wells.

    • For A1/A3 receptors (Gi-coupled):

      • Remove the culture medium and wash the cells once with PBS.

      • Add assay buffer containing a fixed concentration of forskolin (to stimulate cAMP production) along with the different concentrations of this compound or the positive control.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol assesses the potential inhibitory effect of this compound on cap-dependent translation using a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit.

  • Capped reporter mRNA (e.g., Firefly or Renilla luciferase).

  • This compound.

  • m7GpppG cap analog as a positive control for inhibition.

  • Nuclease-free water.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Reaction Setup: On ice, prepare the in vitro translation reactions in microcentrifuge tubes according to the manufacturer's protocol. A typical reaction includes the cell-free lysate, amino acid mixture, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a no-inhibitor control and a positive control with the m7GpppG cap analog.

  • mRNA Addition: Add a fixed amount of the capped reporter mRNA to each reaction.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C for rabbit reticulocyte lysate) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Luminescence Measurement:

    • Transfer a small aliquot of each reaction to a white 96-well plate.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: eIF4E Competitive Binding Assay (Filter Binding)

This protocol can be used to determine if this compound directly competes with the m7G cap for binding to the eIF4E protein.

Materials:

  • Purified recombinant eIF4E protein.

  • Radiolabeled m7G cap analog (e.g., [³H]m7GTP).

  • This compound.

  • Unlabeled m7GTP as a positive control.

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT).

  • Nitrocellulose and cellulose (B213188) acetate (B1210297) membranes (0.45 µm).

  • Filtration apparatus.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified eIF4E and radiolabeled m7G cap analog in binding buffer.

  • Competitor Addition: Add increasing concentrations of this compound or unlabeled m7GTP (positive control) to the reactions. Include a control with no competitor.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.[6]

  • Filtration:

    • Assemble the filtration apparatus with stacked nitrocellulose (binds protein-ligand complexes) and cellulose acetate (binds free ligand) membranes, pre-soaked in binding buffer.

    • Filter the reaction mixtures through the membranes under vacuum.

    • Wash the membranes quickly with ice-cold binding buffer.

  • Quantification:

    • Carefully remove the nitrocellulose membranes and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the membranes using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled cap analog bound to eIF4E.

  • Data Analysis:

    • Calculate the percentage of inhibition of radiolabeled cap binding at each concentration of this compound.

    • Plot the percentage of inhibition against the log of the competitor concentration to determine the IC50 or Ki value.

Conclusion

This compound is a versatile research tool with established utility as an adenosine receptor agonist and potential applications in the study of cap-dependent translation. The protocols provided herein offer a framework for researchers to characterize its activity in these key cell signaling pathways. Rigorous experimental validation, including the determination of quantitative parameters like EC50 and IC50, will be crucial for elucidating its precise mechanisms of action and advancing its potential use in drug discovery and development.

References

Application Notes and Protocols for In Vitro Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 7-Methyladenosine Perchlorate (B79767) for In Vitro Adenosine (B11128) Receptor Studies

Audience: Researchers, scientists, and drug development professionals.

Note on 7-Methyladenosine Perchlorate: Extensive searches of available scientific literature and databases did not yield specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) data for this compound at the four adenosine receptor subtypes. While it is described as a synthetic adenosine analog with agonist activity, its detailed pharmacological profile is not publicly available. The following application notes and protocols are provided as a comprehensive guide for the characterization of any novel adenosine receptor ligand, such as this compound, using standard in vitro methodologies.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are expressed throughout the body and play critical roles in the cardiovascular, central nervous, and immune systems.[1] As such, they are significant targets for therapeutic intervention in conditions ranging from cardiac arrhythmias and inflammation to neurodegenerative diseases.

The four adenosine receptor subtypes are differentiated by their tissue distribution, ligand binding affinities, and, most critically, their coupling to distinct G protein signaling pathways.[2]

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] They can also activate other pathways, such as phospholipase C (PLC), resulting in an increase in intracellular calcium.

  • A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.[2]

The study of novel compounds like this compound requires a systematic in vitro approach to determine their affinity, selectivity, and functional activity at each of these receptor subtypes.

Data Presentation: Pharmacological Profile of a Standard Agonist

To illustrate how the pharmacological data for a test compound should be presented, the following tables summarize the binding affinity and functional potency of 5'-N-Ethylcarboxamidoadenosine (NECA), a well-characterized, high-affinity, non-selective adenosine receptor agonist.[3][4]

Table 1: Binding Affinity of NECA at Human Adenosine Receptors

Receptor SubtypeKᵢ (nM)Radioligand Used
A₁14[³H]-CCPA
A₂ₐ20[³H]-CGS 21680
A₃6.2[¹²⁵I]-AB-MECA

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates higher binding affinity.

Table 2: Functional Potency of NECA at Human Adenosine Receptors

Receptor SubtypeEC₅₀ (µM)Functional Assay
A₂ₑ2.4cAMP Accumulation

EC₅₀ (Half Maximal Effective Concentration): Concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates higher potency.

Signaling Pathways and Experimental Workflow

Adenosine Receptor Signaling Pathways

The diagram below illustrates the canonical G protein signaling pathways for the four adenosine receptor subtypes. A₁ and A₃ receptors couple to Gᵢ, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. A₂ₐ and A₂ₑ receptors couple to Gₛ, causing the activation of adenylyl cyclase and an increase in cAMP.

Adenosine_Signaling cluster_A1A3 A1 / A3 Receptor Signaling cluster_A2A2B A2A / A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc [cAMP] ↑ AC_stim->cAMP_inc ATP1 ATP ATP1->AC_inhib ATP2 ATP ATP2->AC_stim

Caption: Canonical G protein signaling pathways of adenosine receptors.

General Experimental Workflow for Ligand Characterization

The following diagram outlines a typical workflow for characterizing a novel ligand, such as this compound, at adenosine receptors. The process begins with determining the binding affinity and selectivity, followed by functional assays to establish the ligand's efficacy and potency.

Experimental_Workflow start Start: Novel Ligand (e.g., this compound) binding_assay Radioligand Displacement Binding Assays start->binding_assay data_analysis1 Calculate Ki values Determine Affinity & Selectivity binding_assay->data_analysis1 receptors A1, A2A, A2B, A3 Receptor Membranes receptors->binding_assay functional_assay Functional Assays (cAMP Accumulation/Inhibition) data_analysis1->functional_assay data_analysis2 Calculate EC50/IC50 values Determine Potency & Efficacy functional_assay->data_analysis2 cells Cells Expressing Adenosine Receptors cells->functional_assay end Complete Pharmacological Profile data_analysis2->end

Caption: Experimental workflow for in vitro characterization of a novel adenosine receptor ligand.

Experimental Protocols

Here are detailed, generalized protocols for two key in vitro assays used to characterize ligands at adenosine receptors. These protocols would be suitable for determining the pharmacological properties of this compound.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.

1. Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing a single human adenosine receptor subtype (A₁, A₂ₐ, or A₃).[5]

  • Radioligands:

    • A₁ Receptor: [³H]-CCPA (2-chloro-N⁶-cyclopentyladenosine)

    • A₂ₐ Receptor: [³H]-CGS 21680

    • A₃ Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective agonist like NECA or a selective antagonist for the specific receptor subtype.[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For detecting radioactivity.

2. Procedure:

  • Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration optimized for the specific receptor (e.g., 10-50 µg protein per well).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane suspension.

    • Test Compound Competition: Radioligand + Serial dilutions of this compound + Membrane suspension.

  • Incubation: Add the components to the wells. Typically, this involves adding 50 µL of the test compound or control, 50 µL of the radioligand (at a concentration near its K₋), and 100 µL of the diluted membrane suspension.[6]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.[6]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.[5]

  • Detection: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.[5]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use a non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/K₋)

    • Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the functional activity of a test compound by quantifying its effect on intracellular cAMP levels. It is used to determine if a compound is an agonist, antagonist, or inverse agonist and to calculate its potency (EC₅₀ or IC₅₀).

1. Materials:

  • Cell Lines: Whole cells stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound, prepared in serial dilutions.

  • Reference Agonist: NECA or another suitable agonist for antagonist mode experiments.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent cAMP degradation.[7]

  • Forskolin (B1673556): (For A₁/A₃ assays) An adenylyl cyclase activator used to stimulate a baseline level of cAMP that can then be inhibited.

  • cAMP Detection Kit: A commercially available kit based on methods like HTRF, ELISA, or luminescence.

2. Procedure (Agonist Mode for A₂ₐ/A₂ₑ Receptors):

  • Cell Plating: Seed the cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.[7]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a control with only buffer (baseline) and a control with a saturating concentration of a known full agonist (maximum response).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

3. Procedure (Agonist Mode for A₁/A₃ Receptors - Inhibition of cAMP):

  • Follow steps 1 and 2 as above.

  • Compound and Forskolin Addition: Add serial dilutions of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Follow steps 4 and 5 as above.

4. Data Analysis:

  • Generate a standard curve if required by the detection kit.

  • Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • For agonist activity (A₂ₐ/A₂ₑ), use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ (maximum effect).

  • For agonist activity at inhibitory receptors (A₁/A₃), the curve will be inverted. The IC₅₀ value (concentration causing 50% inhibition of the forskolin-stimulated response) represents the agonist's potency.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Methylated Nucleoside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylated nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts in your experiments.

Overview of Common Artifacts

Methylated nucleoside analysis is a powerful tool for epigenetic research, but various experimental steps can introduce artifacts that lead to inaccurate quantification and interpretation. Understanding the sources of these artifacts is the first step toward mitigating them. The following sections detail common issues and provide solutions for techniques such as bisulfite sequencing, DNA fragmentation, PCR amplification, methylated DNA immunoprecipitation (MeDIP), and liquid chromatography-mass spectrometry (LC-MS).

I. Bisulfite Sequencing Artifacts

Bisulfite treatment of DNA is the gold standard for methylation analysis, but it's a harsh process that can introduce several artifacts.

Frequently Asked Questions (FAQs)

Q1: What causes incomplete bisulfite conversion, and how can I avoid it?

A1: Incomplete conversion of unmethylated cytosines to uracils is a major source of false-positive methylation signals.[1][2] This occurs when the bisulfite reagent fails to react with all unmethylated cytosines.

Causes:

  • Insufficient denaturation of DNA: Bisulfite can only access single-stranded DNA.

  • Suboptimal reaction conditions: Incorrect temperature, incubation time, or bisulfite concentration can hinder the conversion.[3]

  • DNA degradation: Harsh bisulfite treatment can degrade DNA, making it a poor substrate for conversion.[3][4]

Solutions:

  • Ensure complete DNA denaturation: Use a reliable denaturation protocol before adding the bisulfite reagent.

  • Optimize reaction conditions: Follow the kit manufacturer's protocol carefully. For custom protocols, ensure optimal temperature and incubation times. Studies have shown that a 4-hour incubation at 55°C can achieve high conversion rates while minimizing DNA degradation.[3]

  • Use high-quality DNA: Start with pure, high-molecular-weight DNA.

  • Choose a reliable conversion kit: Commercial kits often provide optimized reagents and protocols. A comparison of several kits showed conversion efficiencies ranging from 99.61% to 99.90%.[5]

Q2: How does 5-hydroxymethylcytosine (B124674) (5hmC) affect bisulfite sequencing results?

A2: Standard bisulfite sequencing cannot distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (5hmC). Both modifications are resistant to bisulfite-mediated deamination and will be read as cytosine. This can lead to an overestimation of 5mC levels in tissues where 5hmC is abundant. To specifically map 5hmC, techniques like oxidative bisulfite sequencing (oxBS-seq) are required.[6]

Quantitative Data Summary: Bisulfite Conversion Efficiency
Treatment ConditionCytosine Deamination (%)5-Methylcytosine Deamination (%)Reference
9 M Bisulfite, 90°C, 10 min99.6< 10[7][8]
3-5 M Sodium Bisulfite, 50°C, 12-16 hr>99Low[7][8]
Commercial Kit 199.90Not specified[5]
Commercial Kit 299.85Not specified[5]
Commercial Kit 399.61Not specified[5]

II. DNA Fragmentation Artifacts

Fragmentation of DNA is a necessary step for many downstream applications, such as MeDIP-seq and next-generation sequencing. However, the fragmentation method itself can introduce artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the potential artifacts associated with sonication?

A1: Sonication is a common method for DNA fragmentation, but it can cause:

  • DNA damage: The mechanical shearing and cavitation forces can lead to double-strand breaks and the formation of altered bases.[9][10]

  • Biased fragmentation: GC-rich regions can be more resistant to sonication, leading to their underrepresentation in the final library.

  • Sample loss: Excessive sonication can lead to a significant reduction in the amount of usable DNA.[1]

Solutions:

  • Optimize sonication parameters: Use the lowest power and shortest duration necessary to achieve the desired fragment size. Pulse sonication can cause fewer double-strand breaks than continuous wave sonication under certain conditions.[10]

  • Use appropriate sample volumes: Sonication is often not ideal for very small sample amounts due to potential for significant sample loss.[1]

  • Consider alternative fragmentation methods: For sensitive applications, enzymatic fragmentation or acoustic shearing may be preferable as they can introduce less bias.[11][12]

Quantitative Data Summary: DNA Fragmentation Methods
Fragmentation MethodBiasSample Input RequirementThroughputKey Considerations
Sonication Can be biased against GC-rich regionsHighLowCan cause DNA damage and sample loss.[1]
Acoustic Shearing LowLow to HighHighRequires dedicated instrumentation.[11]
Enzymatic Digestion Sequence-dependent biasLowHighCan be more consistent but may have sequence preferences.[12]

III. PCR Amplification Artifacts

PCR is used to amplify bisulfite-converted DNA or enriched methylated fragments. This step can introduce significant bias.

Experimental Workflow: Mitigating PCR Bias

PCR_Workflow cluster_pre_pcr Pre-PCR cluster_pcr PCR Amplification cluster_post_pcr Post-PCR Start Start DNA_Isolation High-Quality DNA Isolation Start->DNA_Isolation Bisulfite_Conversion Optimized Bisulfite Conversion DNA_Isolation->Bisulfite_Conversion Primer_Design Careful Primer Design Bisulfite_Conversion->Primer_Design Polymerase_Selection Select Uracil-Tolerant High-Fidelity Polymerase Primer_Design->Polymerase_Selection PCR_Optimization Optimize Annealing Temp. & Cycle Number Polymerase_Selection->PCR_Optimization Sequencing Next-Generation Sequencing PCR_Optimization->Sequencing Data_Analysis Bioinformatic Correction for PCR Bias Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for bisulfite sequencing, highlighting key bias mitigation points.

Frequently Asked Questions (FAQs)

Q1: What is PCR bias in the context of methylation analysis?

A1: After bisulfite treatment, methylated and unmethylated DNA strands have different sequences. Unmethylated strands are T-rich, while methylated strands are C-rich. This sequence difference can lead to preferential amplification of one strand over the other, a phenomenon known as PCR bias.[3] This can result in an inaccurate representation of the true methylation level. For example, one study showed that conventional cloning and sequencing of a region expected to have a 50:50 ratio of methylated to unmethylated molecules resulted in a biased ratio of 72:28.[13]

Q2: How can I minimize PCR bias?

A2: Minimizing PCR bias requires careful optimization of several factors:

  • Primer Design: Design primers that have a balanced GC content and avoid CpG sites where possible.

  • Polymerase Selection: Use a DNA polymerase that is not inhibited by uracil (B121893) residues and has high fidelity. Different polymerases can introduce different biases.[2][14]

  • PCR Conditions: Optimize the annealing temperature and use the minimum number of PCR cycles necessary to obtain sufficient product.

  • Single-Molecule PCR: For highly accurate quantification, single-molecule PCR can be employed to eliminate amplification bias.[13]

  • Bioinformatic Correction: Computational methods can be used to model and correct for PCR bias in sequencing data.[15]

Quantitative Data Summary: PCR Bias in Methylation Analysis
MethodObserved Methylated:Unmethylated RatioExpected RatioReference
Conventional Cloning & Sequencing72:2850:50[13]
Single-Molecule PCR & Sequencing48:5250:50[13]

IV. Methylated DNA Immunoprecipitation (MeDIP) Artifacts

MeDIP uses an antibody to enrich for methylated DNA fragments. While powerful, this technique is susceptible to several artifacts.

Frequently Asked questions (FAQs)

Q1: I'm getting high background signal in my MeDIP-qPCR. What could be the cause?

A1: High background signal, where the negative control (e.g., IgG pulldown) shows similar enrichment to the 5mC antibody pulldown, can be caused by several factors:

  • Non-specific antibody binding: The IgG antibody may be cross-reacting with DNA or other proteins.

  • Insufficient washing: Inadequate washing of the antibody-bead complexes can lead to the retention of non-specifically bound DNA.

  • Contamination: Contamination of reagents with DNA can lead to a high background.

Solutions:

  • Use a high-quality, specific 5mC antibody.

  • Increase the number and stringency of wash steps.

  • Ensure all reagents and consumables are DNA-free.

  • Include positive and negative control regions in your qPCR analysis to validate the enrichment.

Q2: How can I avoid false positives in MeDIP-seq?

A2: False positives in MeDIP-seq, where unmethylated regions are identified as methylated, can arise from:

  • Non-specific antibody binding to DNA.

  • Repetitive DNA sequences: Some repetitive elements can be enriched non-specifically.

  • High GC content: Regions with high GC content may be more prone to non-specific enrichment.

Solutions:

  • Use a well-validated 5mC antibody.

  • Include an input DNA control in your sequencing experiment. This allows for the normalization of the data and helps to identify regions of true enrichment versus those that are simply overrepresented in the genome.

  • Use stringent bioinformatics analysis pipelines that account for local GC content and other potential biases.[16]

Experimental Protocol: Methylated DNA Immunoprecipitation (MeDIP)
  • Genomic DNA Isolation and Fragmentation:

    • Isolate high-quality genomic DNA from your samples.

    • Fragment the DNA to a size range of 200-800 bp using sonication or enzymatic digestion.[17]

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating.

    • Incubate the denatured DNA with a specific anti-5-methylcytosine antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound DNA.[17]

  • DNA Elution and Purification:

    • Elute the methylated DNA from the beads.

    • Purify the eluted DNA.

  • Downstream Analysis:

    • The enriched DNA can be analyzed by qPCR (MeDIP-qPCR) or next-generation sequencing (MeDIP-seq).

V. LC-MS Analysis of Modified Nucleosides

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the absolute quantification of modified nucleosides. However, it is prone to several analytical challenges.

Signaling Pathway: DNA Damage Response

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors DNA_Damage DNA Damage (e.g., Sonication-induced Oxidation, Deamination) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR PARP PARP DNA_Damage->PARP CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 DNA_Repair DNA Repair (BER, NER, etc.) PARP->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway initiated by experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: My LC-MS peaks are tailing. What are the common causes and solutions?

A1: Peak tailing can significantly impact the accuracy of quantification. Causes:

  • Secondary interactions: The polar nature of nucleosides can lead to interactions with active sites on the LC column, such as residual silanols.[18]

  • Column overload: Injecting too much sample can saturate the stationary phase.

  • Inappropriate mobile phase: The pH and composition of the mobile phase can affect the ionization state and retention of nucleosides.

Solutions:

  • Use a well-endcapped column or a column specifically designed for polar compounds.

  • Optimize the mobile phase: Adjust the pH to ensure consistent ionization of the analytes. Adding a small amount of a competing base or a chelating agent like EDTA to the mobile phase can help to block active sites on the column.[18]

  • Reduce the injection volume or sample concentration.

  • Perform regular column washing and maintenance. [18]

Q2: I'm observing carryover between my LC-MS runs. How can I prevent this?

A2: Carryover, where a signal from a previous injection appears in a subsequent run, is a common problem in sensitive LC-MS analysis. Causes:

  • Adsorption of analytes: "Sticky" compounds can adhere to various parts of the LC system, including the injector, tubing, and column.[19]

  • Insufficient washing: The wash steps between injections may not be sufficient to remove all residual analytes.

Solutions:

  • Optimize the injector wash protocol: Use a strong solvent in the wash solution and increase the wash volume and duration.[15][19]

  • Modify the mobile phase gradient: Include a high-organic wash step at the end of each run to elute any strongly retained compounds.

  • Inject blank samples between high-concentration samples to assess and mitigate carryover.[19]

  • Use a guard column to protect the analytical column from strongly retained contaminants.[20]

Q3: What is ion suppression and how can I minimize it?

A3: Ion suppression occurs when matrix components co-eluting with the analyte of interest interfere with its ionization in the mass spectrometer, leading to a decreased signal.[21][22][23] Causes:

  • Co-eluting matrix components: Salts, lipids, and other endogenous molecules from the sample can compete with the analyte for ionization.

  • High concentrations of non-volatile buffers in the mobile phase.

Solutions:

  • Improve chromatographic separation: Optimize the LC method to separate the analyte from interfering matrix components.

  • Enhance sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[23]

  • Use a stable isotope-labeled internal standard: This will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.

  • Switch ionization sources: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[21]

Experimental Protocol: LC-MS/MS Analysis of Modified Nucleosides
  • DNA/RNA Hydrolysis:

    • Digest the purified DNA or RNA sample to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Sample Cleanup:

    • Remove the enzymes and other interfering substances using solid-phase extraction (SPE) or filtration.

  • LC Separation:

    • Inject the cleaned-up sample onto a reverse-phase C18 column.

    • Separate the nucleosides using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) mode for targeted quantification of specific modified nucleosides. This involves selecting the precursor ion and a specific fragment ion for each analyte.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic modified nucleoside standards.

    • Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.

References

Technical Support Center: Enhancing the Efficacy of 7-Methyladenosine Perchlorate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7-Methyladenosine perchlorate (B79767) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyladenosine perchlorate and what is its primary mechanism of action?

This compound is a synthetic analog of adenosine (B11128).[1] It functions as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). By activating these receptors, it can modulate intracellular signaling pathways, primarily by influencing the levels of cyclic AMP (cAMP).[2][3][4][5]

Q2: Which signaling pathways are activated by this compound?

As an adenosine receptor agonist, this compound can activate different signaling cascades depending on the receptor subtype expressed in the cell line of interest. Adenosine receptors are broadly categorized into four subtypes: A1, A2A, A2B, and A3.

  • A1 and A3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4]

  • A2A and A2B receptors usually couple to Gαs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.[2][4][5]

Q3: What are the common challenges when working with this compound in cell-based assays?

Common challenges include:

  • Suboptimal compound solubility and stability.

  • Cytotoxicity at higher concentrations.

  • High background or low signal-to-noise ratio in assays.

  • Variability in experimental results.

This guide provides detailed troubleshooting for these issues.

Troubleshooting Guide

Problem 1: Low or No Observable Effect of this compound
Potential Cause Recommended Solution
Inappropriate Concentration Range Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., nanomolar to micromolar) to identify the EC50 (half-maximal effective concentration).
Low Receptor Expression Ensure the chosen cell line endogenously expresses the target adenosine receptor subtype at a sufficient level. Overexpression of the receptor may be necessary for robust signal detection.[6]
Incorrect Assay Readout Match the assay readout to the expected signaling pathway. For A2A/A2B receptor activation, measure cAMP accumulation. For A1/A3 receptor activation, measure the inhibition of forskolin-stimulated cAMP production.[7]
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Perchlorate salts can be deleterious to proteins and may affect stability.[8][9]
Problem 2: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile media or PBS.
Uneven Compound Distribution Mix the compound dilutions thoroughly before adding them to the wells. Ensure proper mixing within the wells after addition.
Cell Health Issues Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Problem 3: Evidence of Compound Cytotoxicity
Potential Cause Recommended Solution
High Compound Concentration Determine the cytotoxic concentration 50 (CC50) of this compound on your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). Work with concentrations below the CC50.
Solvent Toxicity If using a solvent like DMSO, keep the final concentration in the cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[10][11][12] Run a vehicle control (media with solvent only) to assess solvent-induced toxicity.
Perchlorate-Induced Stress Perchlorate salts can induce cellular stress.[13] If cytotoxicity is observed even at low micromolar concentrations, consider reducing the incubation time or using a more sensitive, non-toxic readout.

Quantitative Data Summary

Receptor Assay Type Cell Line Agonist EC50 Reference
Adenosine A2AcAMP FluxHiTSeeker ADORA2ANECA2.75 x 10⁻⁸ M[2]
Adenosine A1Gi/Go ActivationADORA1 NomadNECA2.19 x 10⁻⁸ M[3]

Experimental Protocols

General Protocol for a cAMP-Based Functional Assay

This protocol is a general guideline for measuring the effect of an adenosine receptor agonist on intracellular cAMP levels.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 96-well plate at a predetermined optimal density.
  • Culture overnight to allow for cell attachment and recovery.

2. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in serum-free cell culture medium or a suitable assay buffer to achieve the desired final concentrations.

3. Agonist Assay (for A2A/A2B Receptors):

  • Wash the cells once with a pre-warmed assay buffer.
  • Add the diluted this compound to the wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
  • Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Antagonist/Inhibition Assay (for A1/A3 Receptors):

  • Wash the cells once with a pre-warmed assay buffer.
  • Pre-incubate the cells with the diluted this compound for a short period (e.g., 10-15 minutes).
  • Add a known concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production.
  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
  • Lyse the cells and measure the inhibition of forskolin-stimulated cAMP levels.

5. Data Analysis:

  • Generate a dose-response curve by plotting the assay signal against the logarithm of the compound concentration.
  • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathways

Adenosine_Receptor_Signaling cluster_A2 A2A / A2B Receptor Signaling cluster_A1 A1 / A3 Receptor Signaling A2_Receptor A2A / A2B Receptor Gs Gαs A2_Receptor->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim CREB_stim CREB Phosphorylation PKA_stim->CREB_stim A1_Receptor A1 / A3 Receptor Gi Gαi/o A1_Receptor->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Compound 7-Methyladenosine Perchlorate Compound->A2_Receptor Compound->A1_Receptor Experimental_Workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Incubation) A->C B 2. Compound Preparation (Serial Dilution) B->C D 4. Assay-Specific Steps (e.g., Forskolin addition) C->D E 5. Cell Lysis D->E F 6. Signal Detection (e.g., cAMP measurement) E->F G 7. Data Analysis (Dose-Response Curve & EC50) F->G Troubleshooting_Logic Start Assay Fails (No/Low Signal, High Variability) Check_Conc Is the compound concentration optimal? Start->Check_Conc Check_Cells Are the cells healthy and expressing the target? Check_Conc->Check_Cells Yes Optimize_Conc Perform Dose-Response Check_Conc->Optimize_Conc No Check_Reagents Are the compound and reagents stable and fresh? Check_Cells->Check_Reagents Yes Optimize_Cells Validate Cell Line Check_Cells->Optimize_Cells No Check_Assay Is the assay protocol and readout appropriate? Check_Reagents->Check_Assay Yes Optimize_Reagents Prepare Fresh Stocks Check_Reagents->Optimize_Reagents No Optimize_Assay Review Protocol Check_Assay->Optimize_Assay No Success Assay Successful Check_Assay->Success Yes Optimize_Conc->Start Optimize_Cells->Start Optimize_Reagents->Start Optimize_Assay->Start

References

Technical Support Center: Addressing 7-Methyladenosine Perchlorate Off-Target Effects in Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-Methyladenosine perchlorate (B79767) in signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyladenosine perchlorate and what is its primary mechanism of action?

This compound is a synthetic analog of adenosine (B11128). Its primary intended mechanism of action is to act as an agonist at adenosine receptors, thereby modulating intracellular signaling pathways regulated by these receptors.

Q2: I'm observing unexpected phenotypes in my cells after treatment with this compound. Could these be off-target effects?

A2: Yes, it is possible. While this compound is designed to target adenosine receptors, like many small molecule inhibitors and agonists, it may interact with other proteins, including protein kinases, leading to off-target effects. Unexpected cellular responses, such as paradoxical effects on proliferation or apoptosis, warrant investigation into potential off-target activities.

Q3: How can I determine if the effects I'm seeing are on-target or off-target?

A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:

  • Use a Structurally Unrelated Agonist: Confirm your findings with a different, structurally unrelated agonist for the same adenosine receptor. If the phenotype persists, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at concentrations consistent with its affinity for adenosine receptors, while off-target effects may only appear at higher concentrations.

  • Target Knockdown/Knockout: The gold-standard method is to test the compound in a cell line where the intended adenosine receptor has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the compound's effect persists in the absence of its intended target, it is highly likely mediated by off-target interactions.

Q4: Are there known off-target signaling pathways affected by adenosine analogs like this compound?

A4: Purine analogs, the class of molecules to which 7-Methyladenosine belongs, have been reported to act as kinase inhibitors. Therefore, it is plausible that this compound could have off-target effects on various kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Activation of adenosine receptors themselves can also modulate these pathways.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Potential Cause: Variability in experimental conditions, such as cell density, passage number, or reagent preparation. Inconsistent compound handling can also contribute.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities.

    • Compound Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately. Perform a dose-response curve with each new batch of compound to ensure consistent potency.

    • Control for Variables: Minimize variability in incubation times, reagent concentrations, and handling procedures. Use a master mix for reagent addition where possible.

Issue 2: Discrepancy between in vitro biochemical assays and cell-based assay results.

  • Potential Cause: Differences in the cellular environment can affect compound activity. Factors include cell permeability, compound metabolism, and the presence of high intracellular ATP concentrations that can compete with ATP-competitive kinase inhibitors.

  • Troubleshooting Steps:

    • Assess Cell Permeability: If not already known, determine if this compound is readily cell-permeable.

    • Consider ATP Concentration: If off-target kinase inhibition is suspected, be aware that in vitro kinase assays are often performed at low ATP concentrations, which may overestimate potency compared to the high ATP environment within cells.

    • Perform Target Engagement Studies: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell.

Issue 3: Observed phenotype does not align with known adenosine receptor signaling.

  • Potential Cause: The phenotype may be driven by one or more off-target interactions.

  • Troubleshooting Steps:

    • Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.

    • Validate Off-Targets: If potential off-targets are identified, validate their engagement in cells using methods like CETSA or by observing the modulation of a known downstream substrate of the off-target kinase.

    • Use Control Compounds: Test the effect of a known selective inhibitor of the identified off-target kinase to see if it phenocopies the effect of this compound.

Quantitative Data on Potential Off-Target Effects

As specific off-target profiling data for this compound is not publicly available, the following table presents hypothetical, yet plausible, inhibitory activities against a selection of kinases. This data is for illustrative purposes to demonstrate how such information would be presented and should be experimentally determined for your specific research context.

Kinase TargetIC50 (nM)Assay Type
Primary Target (Hypothetical)
Adenosine Receptor A1EC50: 50Functional Assay
Potential Off-Targets (Illustrative)
MAPK1/ERK2>10,000Biochemical
PI3Kα5,200Biochemical
GSK3β8,900Biochemical
CDK2>10,000Biochemical
SRC7,500Biochemical

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Profiling using Mass Spectrometry (Kinobeads)

This protocol allows for the unbiased identification of kinase targets of this compound in a cellular context.

1. Cell Lysate Preparation:

  • Culture cells of interest to 80-90% confluency.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration.

2. Competitive Binding:

  • Incubate the cell lysate with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C to allow for inhibitor binding.

3. Kinase Enrichment:

  • Add kinobeads (beads with immobilized non-selective kinase inhibitors) to the inhibitor-treated lysate.

  • Incubate to allow unbound kinases to bind to the beads.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

5. Sample Preparation for Mass Spectrometry:

  • Digest the eluted kinases into peptides using trypsin.

  • Label the peptides if using a quantitative proteomics approach (e.g., TMT or iTRAQ).

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Identify and quantify the captured kinases.

  • Determine the degree of inhibition for each kinase at different concentrations of this compound to generate IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to a specific target protein within intact cells.

1. Cell Culture and Treatment:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with either a vehicle control (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.

2. Heat Challenge:

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

4. Protein Analysis:

  • Collect the supernatant.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 7MA 7-Methyladenosine Perchlorate AR Adenosine Receptor 7MA->AR PI3K PI3K 7MA->PI3K Potential Off-Target Inhibition RAF RAF 7MA->RAF Potential Off-Target Inhibition G_Protein G Protein AR->G_Protein AC Adenylyl Cyclase G_Protein->AC G_Protein->PI3K G_Protein->RAF cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Potential signaling pathways affected by this compound.

G cluster_0 Kinome Profiling Workflow cluster_1 CETSA Workflow Lysate Prepare Cell Lysate Incubate Incubate with 7-MA Perchlorate Lysate->Incubate Enrich Enrich Kinases (Kinobeads) Incubate->Enrich Digest Digest to Peptides Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Identify & Quantify Off-Target Kinases LCMS->Data Treat Treat Cells with 7-MA Perchlorate Heat Heat Challenge Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB Western Blot for Target Protein Lyse->WB Analysis Analyze Thermal Shift WB->Analysis

Caption: Experimental workflows for off-target identification.

G Start Unexpected Phenotype Observed Question1 Is the phenotype reproducible? Start->Question1 Troubleshoot1 Troubleshoot Experimental Variability (Protocol 1) Question1->Troubleshoot1 No Question2 Does a structurally different agonist replicate the effect? Question1->Question2 Yes Troubleshoot1->Question1 OnTarget Likely On-Target Effect Question2->OnTarget Yes Question3 Does the effect persist after target knockout? Question2->Question3 No Question3->OnTarget No OffTarget Likely Off-Target Effect Question3->OffTarget Yes Investigate Investigate Off-Targets (e.g., Kinome Scan) OffTarget->Investigate

Caption: Troubleshooting logic for unexpected experimental outcomes.

Technical Support Center: 7-Methyladenosine Perchlorate In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 7-Methyladenosine perchlorate (B79767). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyladenosine perchlorate and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the endogenous nucleoside adenosine (B11128). Its primary mechanism of action is believed to be through its activity as an agonist at adenosine receptors. By mimicking the action of adenosine, it can modulate various physiological processes through G-protein coupled receptor (GPCR) signaling pathways.

Q2: What are the potential therapeutic areas for 7-Methyladenosine?

A2: As an adenosine analog, 7-Methyladenosine could be investigated for a variety of therapeutic applications where adenosine receptor modulation is beneficial. These may include cardiovascular diseases, inflammation, neurological disorders, and oncology. Research on related methylated purines, such as 7-methylguanine, has explored their potential as anticancer agents.

Q3: What are the main challenges associated with the in vivo use of this compound?

A3: The primary challenges include:

  • Solubility and Formulation: Like many nucleoside analogs, this compound may have limited aqueous solubility, making it challenging to prepare formulations suitable for in vivo administration, especially at higher concentrations.

  • Perchlorate-Associated Toxicity: The perchlorate anion is known to competitively inhibit the sodium-iodide symporter (NIS) in the thyroid gland. This can interfere with iodine uptake and potentially disrupt thyroid hormone synthesis, a critical consideration for chronic studies.[1][2]

  • Stability: The stability of the compound in biological fluids and under various storage conditions needs to be carefully evaluated to ensure accurate dosing.

  • Metabolism and Pharmacokinetics: Understanding the metabolic fate and pharmacokinetic profile of 7-Methyladenosine is crucial for interpreting experimental results and determining appropriate dosing regimens.

Q4: How should this compound be stored?

A4: It is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions for in vivo use should ideally be prepared fresh on the day of the experiment.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of the compound during formulation or administration. Poor aqueous solubility of this compound.- Prepare a concentrated stock solution in an organic solvent like DMSO. - For the final dosing solution, slowly add the stock solution to a pre-warmed (37°C) aqueous vehicle (e.g., saline, PBS) while vortexing. - Use co-solvents such as PEG300, propylene (B89431) glycol, or Tween 80 to improve solubility. The final concentration of organic solvents should be minimized to avoid toxicity (e.g., <5% DMSO). - Consider formulating as a suspension if a solution cannot be achieved at the desired concentration.
Inconsistent or unexpected experimental results. - Degradation of the compound. - Inaccurate dosing due to precipitation. - Off-target effects of the perchlorate ion.- Verify the stability of your formulation under the experimental conditions. - Ensure the final dosing solution is homogenous and free of precipitates before each administration. - Include a vehicle control group that receives the same formulation without the active compound. - For long-term studies, consider including a control group treated with a sodium perchlorate solution to assess the specific effects of the perchlorate anion on your model.[1]
Signs of toxicity in experimental animals (e.g., weight loss, lethargy). - High dose of 7-Methyladenosine. - Toxicity from the formulation vehicle (e.g., high concentration of DMSO). - Perchlorate-induced hypothyroidism in chronic studies.- Conduct a dose-response study to determine the maximum tolerated dose (MTD). Based on studies with the related compound 7-methylguanine, a starting dose of around 50 mg/kg for oral administration could be considered.[3][4] - Minimize the concentration of organic solvents in the final formulation. - In long-term studies, monitor thyroid function by measuring serum TSH, T3, and T4 levels.[5][6]
Difficulty in achieving desired therapeutic effect. - Poor bioavailability. - Rapid metabolism and clearance. - Inappropriate route of administration.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal) if oral bioavailability is low. - Conduct pharmacokinetic studies to determine the compound's half-life and optimize the dosing schedule. - Investigate the metabolism of 7-Methyladenosine to understand if it is being rapidly inactivated.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides information on the parent molecule, 7-Methyladenosine, and related compounds to guide experimental design.

Parameter Compound Value Source
Molecular Weight 7-Methyladenosine281.27 g/mol [7]
Molecular Weight This compound381.73 g/mol
Predicted LogP 7-Methyladenosine-1.2[7]
Solubility in DMSO N6-Methyladenosine≥ 31 mg/mL[8]
Solubility in Water N6-Methyladenosine5.56 mg/mL (with sonication and warming to 60°C)[8]
In Vivo Toxicity (Oral LD50 prediction for mice/rats) 7-Methylguanine40–500 mg/kg[4]
In Vivo No Observed Adverse Effect Level (NOAEL) in mice (oral gavage) 7-Methylguanine50 mg/kg (3 times per week for 4 weeks)[3]

Experimental Protocols

The following are generalized protocols based on published research with related compounds. It is crucial to optimize these protocols for your specific experimental model and objectives.

Protocol 1: Oral Administration of this compound in Mice (Based on 7-Methylguanine studies)
  • Preparation of Dosing Suspension (5 mg/mL):

    • Aseptically weigh the required amount of this compound.

    • Add sterile distilled water to achieve a concentration of 5 mg/mL.

    • Vortex the mixture vigorously.

    • Place the suspension in an ultrasonic bath for 5 minutes at approximately 45°C to ensure homogeneity.[9]

    • Visually inspect the suspension for uniformity before each administration.

  • Animal Dosing:

    • Use an appropriate mouse strain for your research model (e.g., BALB/c, C57BL/6).

    • Administer the suspension orally via gavage at a dose of 50 mg/kg.[3][4]

    • The dosing frequency will depend on the experimental design, but a regimen of three times per week has been used for 7-Methylguanine.[3][4]

    • Include a control group that receives the vehicle (distilled water) on the same schedule.

Protocol 2: Intraperitoneal (i.p.) Injection of a Poorly Soluble Adenosine Analog
  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

    • For the final dosing solution, dilute the DMSO stock in sterile phosphate-buffered saline (PBS, pH 7.2-7.4) to the desired concentration. The final concentration of DMSO should ideally be below 5% (v/v) to minimize toxicity.[3]

    • Ensure the final solution is clear and free of precipitation. Gentle warming may aid dissolution.

  • Animal Dosing:

    • Calculate the injection volume based on the animal's body weight and the desired dose.

    • Administer the solution via intraperitoneal injection using a sterile 27-30 gauge needle.

    • Include a vehicle control group receiving the same percentage of DMSO in PBS.

Visualizations

Signaling Pathways

7-Methyladenosine, as an adenosine analog, is expected to activate adenosine receptors, which can trigger multiple downstream signaling pathways.

Adenosine_Signaling 7-Methyladenosine 7-Methyladenosine Adenosine Receptors (GPCR) Adenosine Receptors (GPCR) 7-Methyladenosine->Adenosine Receptors (GPCR) G-Proteins G-Proteins Adenosine Receptors (GPCR)->G-Proteins Adenylate Cyclase Adenylate Cyclase G-Proteins->Adenylate Cyclase PI3K/Akt Pathway PI3K/Akt Pathway G-Proteins->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway G-Proteins->MAPK/ERK Pathway cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response PI3K/Akt Pathway->Cellular Response MAPK/ERK Pathway->Cellular Response

Caption: Simplified Adenosine Receptor Signaling Cascade.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Compound Formulation (Solution/Suspension) QC Quality Control (Homogeneity, Sterility) Formulation->QC Dosing Compound Administration (e.g., Oral Gavage) QC->Dosing Animal_Acclimation Animal Acclimation Grouping Randomization into Groups (Vehicle, Treatment) Animal_Acclimation->Grouping Grouping->Dosing Monitoring In-life Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Collection (Tissues, Blood) Monitoring->Endpoint PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD Tox Toxicology Assessment (Histopathology, Blood Chemistry) Endpoint->Tox Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Tox->Data_Analysis

Caption: General workflow for an in vivo study.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues.

Troubleshooting_Logic Start Start Issue Unexpected Result? Start->Issue Formulation_Check Formulation Issue? Issue->Formulation_Check Yes End End Issue->End No Dose_Check Dose/Toxicity Issue? Formulation_Check->Dose_Check No Resolve_Formulation Optimize solubility Check for precipitation Formulation_Check->Resolve_Formulation Yes Target_Check Compound Activity Issue? Dose_Check->Target_Check No Resolve_Dose Perform MTD study Monitor for toxicity Dose_Check->Resolve_Dose Yes Resolve_Target Confirm target engagement Assess PK/PD Target_Check->Resolve_Target Yes Target_Check->End No Resolve_Formulation->End Resolve_Dose->End Resolve_Target->End

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of 7-Methyladenosine Perchlorate and 7-Methylguanosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, functional, and methodological distinctions between two pivotal methylated nucleosides.

In the landscape of molecular biology and drug discovery, nuanced understanding of structurally similar yet functionally distinct molecules is paramount. This guide provides a comprehensive comparative analysis of 7-Methyladenosine (m7A) perchlorate (B79767) and 7-methylguanosine (B147621) (m7G), two methylated purine (B94841) nucleosides. While both share a core structure, their biological roles diverge significantly, impacting cellular processes from gene expression to signal transduction. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, biological significance, and the experimental methodologies used to study them.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of 7-Methyladenosine perchlorate and 7-methylguanosine is crucial for their application in experimental settings. The following table summarizes their key properties.

PropertyThis compound7-Methylguanosine
Molecular Formula C₁₁H₁₆ClN₅O₈C₁₁H₁₅N₅O₅
Molecular Weight 381.73 g/mol 297.27 g/mol
CAS Number 81319-59-720244-86-4
Form Not specifiedPowder
Solubility Not specifiedWater: 50 mg/mL, clear to hazy, colorless to faintly yellow[1]
Storage Temperature Room temperature in continental US; may vary elsewhere.[2]2-8°C[1]

Biological Roles and Mechanisms of Action

The biological significance of 7-Methyladenosine and 7-methylguanosine are markedly different. 7-methylguanosine is a well-established, naturally occurring modification essential for the regulation of gene expression in eukaryotes. In contrast, this compound is primarily known as a synthetic adenosine (B11128) analog used to probe specific cellular signaling pathways.

7-Methylguanosine: The Gatekeeper of Protein Synthesis

7-methylguanosine (m7G) is a fundamental component of the 5' cap structure of eukaryotic messenger RNA (mRNA).[3][4] This modification is critical for several key processes in gene expression:

  • mRNA Stability: The m7G cap protects mRNA from degradation by 5' exonucleases, thereby increasing its stability within the cell.[3][4]

  • Translation Initiation: The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to the mRNA to initiate protein synthesis.[5] This process is a major point of translational control.

  • Nuclear Export: The m7G cap facilitates the transport of mature mRNA from the nucleus to the cytoplasm.[5]

  • Pre-mRNA Splicing: The cap structure is also involved in the splicing of pre-mRNA to remove introns.

Beyond its role in the mRNA cap, internal m7G modifications have also been identified in other RNA species, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where they contribute to RNA stability and function.[5][6][7] Dysregulation of m7G metabolism has been implicated in various diseases, including cancer.[5]

This compound: A Tool for Studying Adenosine Signaling

This compound is a synthetic analog of adenosine.[2] Its primary utility in research lies in its activity as an agonist at adenosine receptors.[2] Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in a wide array of physiological processes, including:

  • Cardiovascular function

  • Neurotransmission

  • Inflammation

  • Immune responses

By acting as an agonist, this compound can be used to stimulate these receptors and study the downstream signaling pathways they regulate.[2] It is a valuable tool for investigating adenosine-related biological processes and for the development of compounds that may modulate these pathways for therapeutic purposes.[2]

It is important to note that N7-methyladenosine can also occur as a form of DNA damage resulting from exposure to methylating agents.[8]

Signaling and Metabolic Pathways

The distinct biological roles of 7-methylguanosine and 7-Methyladenosine are reflected in the cellular pathways in which they participate.

G cluster_0 7-Methylguanosine Pathway Guanosine (B1672433) Guanosine Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine->Guanosine Triphosphate (GTP) Phosphorylation 5' Cap Structure (GpppN) 5' Cap Structure (GpppN) Guanosine Triphosphate (GTP)->5' Cap Structure (GpppN) Capping Enzyme 7-Methylguanosine Cap (m7GpppN) 7-Methylguanosine Cap (m7GpppN) 5' Cap Structure (GpppN)->7-Methylguanosine Cap (m7GpppN) (guanine-N7-)-methyltransferase eIF4E eIF4E 7-Methylguanosine Cap (m7GpppN)->eIF4E Binding mRNA Stability mRNA Stability 7-Methylguanosine Cap (m7GpppN)->mRNA Stability Translation Initiation Translation Initiation eIF4E->Translation Initiation

Caption: Biosynthesis and function of the 7-methylguanosine cap in mRNA.

G cluster_1 7-Methyladenosine Signaling This compound This compound Adenosine Receptor Adenosine Receptor This compound->Adenosine Receptor Agonist Binding G Protein G Protein Adenosine Receptor->G Protein Activation Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Modulation cAMP cAMP Adenylyl Cyclase->cAMP Production Downstream Cellular Responses Downstream Cellular Responses cAMP->Downstream Cellular Responses

Caption: Signaling pathway initiated by this compound via adenosine receptors.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. This section details common protocols for the synthesis and analysis of 7-Methyladenosine and 7-methylguanosine.

Synthesis Protocols

Synthesis of 7-methylguanosine 5'-diphosphate:

An efficient and highly regioselective method for the synthesis of 7-methylguanosine nucleotides involves the methylation of the corresponding guanosine nucleotide with dimethyl sulfate (B86663) in water at room temperature.[9][10]

  • Materials: Guanosine 5'-diphosphate (GDP), dimethyl sulfate, water, glacial acetic acid.

  • Procedure:

    • Dissolve Guanosine 5'-diphosphate (e.g., 10 g) in water (e.g., 200 mL).[10]

    • Adjust the pH to 4.0 with glacial acetic acid.[10]

    • Add dimethyl sulfate (e.g., 20 mL) dropwise over 1 hour with constant stirring at room temperature.[10]

    • Continue the reaction for an additional hour.[10]

    • The reaction yields 7-methylguanosine 5'-diphosphate with high purity (>96%).[10]

    • Purify the product using anion-exchange chromatography.[10]

Synthesis of 7-Methyladenosine:

The synthesis of 7-methyladenosine is less commonly detailed in the context of its perchlorate salt. General methods for the methylation of adenosine often result in a mixture of products. Specific protocols for the highly regioselective synthesis of 7-methyladenosine are not as readily available as for 7-methylguanosine.

Analytical Protocols

Mass Spectrometry for m7G Detection:

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the detection and quantification of m7G in RNA.[6][11] A method combining differential enzymatic digestion can distinguish between internal m7G and m7G in the 5' cap.[6][11]

  • Principle: Different enzymes exhibit varying activities towards the 5'-terminal and internal m7G, allowing for their differential quantification by mass spectrometry.[6]

  • General Workflow:

    • Isolate total RNA or mRNA from the sample.

    • Perform differential enzymatic digestion on aliquots of the RNA sample.

    • Analyze the resulting nucleosides by LC-MS/MS.

    • Quantify the amount of m7G released from each digestion to determine the levels of internal and cap m7G.

G RNA Sample RNA Sample Enzymatic Digestion Enzymatic Digestion RNA Sample->Enzymatic Digestion Nucleoside Mixture Nucleoside Mixture Enzymatic Digestion->Nucleoside Mixture LC-MS/MS Analysis LC-MS/MS Analysis Nucleoside Mixture->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of m7G

Caption: Workflow for the analysis of 7-methylguanosine by LC-MS/MS.

Adenosine Receptor Binding Assays:

Radioligand binding assays are commonly used to characterize the interaction of ligands, such as this compound, with adenosine receptors.[3]

  • Principle: A radiolabeled ligand with known affinity for the receptor is competed with an unlabeled test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

  • General Workflow:

    • Prepare cell membranes expressing the adenosine receptor of interest.

    • Incubate the membranes with a constant concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Separate the bound from the free radioligand by filtration.

    • Measure the radioactivity of the bound ligand.

    • Analyze the data to determine the inhibition constant (Ki) of the test compound.

G Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Radioactivity Counting Radioactivity Counting Filtration->Radioactivity Counting Data Analysis Data Analysis Radioactivity Counting->Data Analysis Determine Binding Affinity

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound and 7-methylguanosine, despite their structural similarities as methylated purine nucleosides, occupy distinct and important niches in biological research and drug development. 7-methylguanosine is a naturally occurring, essential modification that plays a central role in the regulation of gene expression. In contrast, this compound is a synthetic tool compound that allows for the specific investigation of adenosine receptor signaling pathways. A thorough understanding of their unique properties, biological functions, and the experimental methods used to study them is critical for researchers and scientists working to unravel the complexities of cellular function and to develop novel therapeutic interventions. This guide provides a solid foundation for these endeavors, highlighting the key comparative aspects of these two important molecules.

References

A Researcher's Guide to Antibody Cross-Reactivity for 7-Methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing antibody-based detection methods for modified nucleosides, specificity is paramount. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies targeting 7-Methyladenosine (m7A), a critical modification in various RNA species. While 7-Methyladenosine perchlorate (B79767) is a synthetic reagent used in research, the focus of cross-reactivity studies lies with the antibodies designed to detect the m7A moiety.

This guide uses the well-documented cross-reactivity of an antibody against N1-methyladenosine (m1A) as a primary case study to illustrate the potential pitfalls and the importance of rigorous validation.

Case Study: Unintended Cross-Reactivity of an Anti-m1A Antibody

Research into N1-methyladenosine (m1A), another important RNA modification, has highlighted the critical nature of antibody specificity. Studies initially mapping m1A in the transcriptome identified thousands of sites, particularly enriched in the 5' untranslated regions (5' UTRs) of messenger RNA (mRNA)[1]. However, subsequent investigations revealed that these findings were largely false positives.

This case underscores the necessity of screening anti-modified nucleoside antibodies against a panel of related structures to ensure that the detected signal is specific to the target of interest.

Evaluating Antibody Specificity: A Quantitative Approach

The gold standard for assessing antibody specificity and quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This method determines the concentration of a competing analyte (e.g., a different modified nucleoside) required to displace the binding of the primary antigen to the antibody. The results are typically expressed as a percentage of cross-reactivity.

Table 1: Representative Cross-Reactivity Data for a Hypothetical Anti-7-Methyladenosine (m7A) Antibody

Compound% Cross-Reactivity
7-Methyladenosine (m7A) 100%
Adenosine (A)< 0.1%
N6-Methyladenosine (m6A)< 1%
N1-Methyladenosine (m1A)< 1%
Guanosine (G)< 0.1%
7-Methylguanosine (B147621) (m7G)< 1%
Inosine (I)< 0.1%

Data in this table is illustrative. Actual performance must be verified experimentally.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a generalized workflow for determining the cross-reactivity of an anti-m7A antibody.

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of m7A, typically m7A conjugated to a carrier protein like Bovine Serum Albumin (BSA).

  • The plate is incubated overnight at 4°C and then washed to remove any unbound conjugate.

2. Blocking:

  • The remaining protein-binding sites on the plate are blocked using a solution such as 1% BSA in Phosphate-Buffered Saline (PBS).

  • The plate is incubated for 1-2 hours at room temperature and then washed.

3. Competitive Reaction:

  • Standard solutions of m7A and solutions of potential cross-reactants (e.g., adenosine, m6A, m1A, m7G) are prepared at various concentrations.

  • The anti-m7A antibody is pre-incubated with either the m7A standard or one of the potential cross-reactants.

  • These mixtures are then added to the coated wells of the microtiter plate. The free antibody (not bound to the competitor in the solution) will bind to the m7A-BSA coated on the plate.

  • The plate is incubated for 1-2 hours at room temperature.

4. Detection:

  • The plate is washed to remove unbound antibody-competitor complexes.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-m7A antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature and then washed thoroughly.

5. Signal Generation and Measurement:

  • A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody converts the substrate, producing a colorimetric signal.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the m7A or cross-reactant in the initial solution.

6. Data Analysis:

  • The concentration of each competitor that causes 50% inhibition of the maximal signal (IC50) is calculated.

  • Percent cross-reactivity is calculated using the formula: (IC50 of m7A / IC50 of competitor) x 100%

Visualizations

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with m7A-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Wells with BSA p2->p3 p4 Wash Plate p3->p4 r1 Pre-incubate Antibody with Standard (m7A) or Competitor r2 Add Mixture to Wells r1->r2 r3 Incubate (Competition Occurs) r2->r3 r4 Wash Plate r3->r4 d1 Add HRP-conjugated Secondary Antibody d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance (e.g., 450 nm) d4->d5 end_node Calculate % Cross-Reactivity d5->end_node start Start start->p1

Workflow for a Competitive ELISA to Determine Antibody Cross-Reactivity.

G cluster_mRNA 5' End of Eukaryotic mRNA cluster_antibodies Cap m7G P1 P Cap->P1 P2 P P1->P2 P3 P P2->P3 Nuc1 N1 P3->Nuc1 Nuc2 N2 Nuc1->Nuc2 Ab_m1A Anti-m1A Antibody (Cross-Reactive) Ab_m1A->Cap Unintended Binding (False Positive) Ab_target Anti-m1A Antibody (Specific) m1A_target m1A within RNA sequence (True Target) Ab_target->m1A_target Intended Binding (Specific)

Cross-Reactivity of an Anti-m1A Antibody with the mRNA m7G Cap Structure.

References

Safety Operating Guide

Proper Disposal of 7-Methyladenosine Perchlorate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 7-Methyladenosine Perchlorate (B79767)

7-Methyladenosine perchlorate is a chemical compound that requires careful handling and disposal due to its oxidizing properties. As a perchlorate salt, it is classified as a strong oxidizer and can pose a significant fire or explosion risk, especially when in contact with combustible materials. All personnel handling this compound must be thoroughly familiar with its hazards and follow strict safety protocols. Disposal must be conducted in accordance with institutional, local, and national hazardous waste regulations.

Hazard and Safety Data Summary

For easy reference, the key hazard information for this compound is summarized below.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Oxidizing solids, Category 1🔥Danger H271: May cause fire or explosion; strong oxidizer.
Acute toxicity, Oral, Category 4Warning H302: Harmful if swallowed.
Serious eye irritation, Category 2AWarning H319: Causes serious eye irritation.
Operational Plan: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large spills or when generating dust.

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent injury and property damage.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.

  • Containment: For solid spills, carefully sweep the material into a designated, labeled container for hazardous waste. Avoid raising dust. Do not use combustible materials like paper towels for cleanup.

  • Decontamination: Clean the spill area with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Disposal of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

Disposal Plan: Step-by-Step Procedure for this compound Waste

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without any pre-treatment. Chemical treatment by untrained personnel can be dangerous.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas), and spill cleanup materials, must be classified as hazardous waste.

  • This waste must be segregated from all other waste streams, particularly from flammable and combustible materials.

Step 2: Waste Collection and Containerization

  • Collect all this compound waste in a designated, chemically compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, with a secure, tight-fitting lid.

  • The label on the container must clearly state "Hazardous Waste," "this compound," and the associated hazard pictograms (oxidizer, irritant).

Step 3: Waste Storage

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

  • The storage area must be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible materials, especially organic solvents, acids, and other reducing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and quantity.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containerization cluster_2 Temporary Storage cluster_3 Final Disposal A Unused this compound D Segregate as Oxidizing Hazardous Waste A->D B Contaminated Labware (Vials, Spatulas, etc.) B->D C Spill Cleanup Materials C->D E Use Designated, Compatible Hazardous Waste Container D->E F Securely Close and Label Container (Contents, Hazards, Date) E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials (Flammables, Acids, etc.) G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Professional Disposal by Licensed Contractor I->J

Disposal Workflow for this compound

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the specific regulations at your institution. Always consult your institution's safety protocols and your Environmental Health and Safety department for specific disposal requirements.

Essential Safety and Operational Guide for 7-Methyladenosine Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 7-Methyladenosine perchlorate (B79767). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

7-Methyladenosine perchlorate is a chemical that, due to the perchlorate anion, should be handled with caution. Perchlorates are strong oxidizing agents and can be reactive, potentially leading to fire or explosion under certain conditions, such as contact with incompatible materials or exposure to heat, shock, or friction.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles. A face shield is recommended when there is a significant splash hazard.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is a good practice.To prevent skin contact with the chemical.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.To protect skin and clothing from spills and contamination.
Respiratory Protection Use a NIOSH-approved respirator if working in an area with inadequate ventilation or when dust may be generated.To prevent inhalation of harmful dust or aerosols.

Handling and Storage Protocols

Proper handling and storage are critical to mitigate the risks associated with this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, such as a chemical fume hood, should be clean and free of combustible materials.

  • Weighing and Transfer : Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation. If possible, use automated methods to transfer the chemical from storage to process containers.

  • Dissolution : When dissolving the compound, be aware of its solubility characteristics. If heating is required to aid dissolution, never use a direct flame. A water bath or heating mantle should be used with gentle stirring.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly. Decontaminate the work surface.

Storage Plan

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and in its original packaging.

  • Store away from incompatible materials, particularly organic compounds, flammable materials, reducing agents, and strong acids.

  • Avoid storing on wooden floors or shelves.

Spill and Emergency Procedures

In the event of a spill or other emergency, follow these procedures.

Table 2: Emergency Response Plan

EmergencyProcedure
Spill 1. Evacuate the immediate area and alert others. 2. Avoid breathing in dust or fumes. 3. Clean up the spill using a vacuum or wet methods; do not use combustible materials like paper towels. 4. Place the collected material into a suitable, labeled container for hazardous waste disposal.
Fire 1. Perchlorates can accelerate burning and may decompose explosively if exposed to extreme heat. 2. In case of a fire, use a dry chemical fire extinguisher; avoid using water. 3. Evacuate the area immediately and contact emergency services.
Skin Contact Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect all disposable materials that have come into contact with the perchlorate, including gloves, filter paper, and contaminated labware, in a designated and clearly labeled hazardous waste container.

  • Disposal : Do not dispose of perchlorate waste down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Clean Surface) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe locate_safety 3. Locate Safety Equipment (Eyewash, Shower, Extinguisher) don_ppe->locate_safety weigh 4. Weigh Compound (In Ventilated Area) transfer 5. Transfer and Dissolve (Avoid Dust, No Direct Heat) weigh->transfer experiment 6. Perform Experiment transfer->experiment decontaminate 7. Decontaminate Work Area dispose_waste 8. Dispose of Hazardous Waste (Contact EHS) decontaminate->dispose_waste remove_ppe 9. Doff PPE dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

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